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Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of

Acid Red 44 (C.I. 16250; Ponceau 6R), an azo dye with applications in histology and as a

colorant. This document summarizes the available quantitative data on its ultraviolet-visible

(UV-Vis) absorption characteristics and outlines detailed experimental protocols for

spectroscopic analysis. Notably, specific fluorescence data for Acid Red 44 is not readily

available in the reviewed scientific literature. Therefore, this guide also presents comparative

data for a structurally related fluorescent azo dye, Disperse Red 19, to provide a contextual

understanding of fluorescence in this class of compounds. Information on biological signaling

pathways involving Acid Red 44 is not found in the current body of scientific literature.

Introduction
Acid Red 44 is a synthetically produced red azo dye.[1] It is the disodium salt of 7-hydroxy-8-

[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid.[2] Its primary applications are in the

fields of histology, for staining fibrin in the MSB (Martius, Scarlet, Blue) trichrome stain, and as

a colorant in the textile and paper industries.[3] Understanding its spectroscopic properties is

crucial for its application in these fields, as well as for toxicological and environmental studies,

as some azo dyes have been noted for their potential genotoxicity. A thorough characterization

of its interaction with light is fundamental for quality control, formulation development, and

mechanistic studies.
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Physicochemical Properties
A summary of the key physicochemical properties of Acid Red 44 is presented in Table 1.

Table 1: Physicochemical Properties of Acid Red 44

Property Value

IUPAC Name
disodium;7-hydroxy-8-(naphthalen-1-

yldiazenyl)naphthalene-1,3-disulfonate

Synonyms
C.I. Acid Red 44, C.I. 16250, Ponceau 6R,

Crystal Ponceau 6R, Crystal Scarlet

CAS Number 2766-77-0

Molecular Formula C₂₀H₁₂N₂Na₂O₇S₂

Molecular Weight 502.43 g/mol

Appearance Red powder

Solubility
Soluble in water (red solution), slightly soluble in

ethanol (yellowish-red solution).[2]

Spectroscopic Properties
UV-Visible Absorption Spectroscopy
Acid Red 44 exhibits characteristic absorption bands in the ultraviolet (UV) and visible regions

of the electromagnetic spectrum, which are attributable to π→π* and n→π* electronic

transitions within the aromatic rings and the azo group (-N=N-), respectively. The primary

absorption in the visible region is responsible for its red color. A summary of the available

quantitative UV-Vis absorption data is provided in Table 2.

Table 2: UV-Visible Absorption Data for Acid Red 44 in Aqueous Solution
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Parameter Value (nm) Reference(s)

Maximum Absorption

Wavelength (λmax)
510 - 518 [3][4]

513 [3]

519 [5]

Molar Absorptivity (ε)

Not available in the reviewed

literature. Experimental

determination is

recommended.

Fluorescence Spectroscopy
A comprehensive search of the scientific literature did not yield specific fluorescence data

(excitation wavelength, emission wavelength, or quantum yield) for Acid Red 44. Azo dyes, in

general, are known to have low fluorescence quantum yields due to efficient non-radiative

decay pathways from the excited state.

For comparative purposes, the fluorescence properties of a different fluorescent azo dye,

Disperse Red 19, are presented in Table 3. It is important to note that Disperse Red 19 is

structurally different from Acid Red 44 and this data is provided only as a representative

example of a fluorescent azo dye.

Table 3: Spectroscopic Properties of Disperse Red 19 (in Ethanol)

Parameter Value (nm) Reference(s)

Absorption Maxima (λmax) 285, 495 [6]

Fluorescence Emission

Maxima (λem)
324, 640 [6]

Stokes Shift 39, 145 [6]

Fluorescence Quantum Yield

(Φf)
Not Reported
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Experimental Protocols
The following sections detail generalized protocols for the determination of the spectroscopic

properties of Acid Red 44.

UV-Visible Absorption Spectroscopy
This protocol outlines the steps for determining the UV-Vis absorption spectrum and molar

absorptivity of Acid Red 44.

Experimental Workflow for UV-Vis Spectroscopy

Preparation of Stock Solution
(e.g., 1 mg/mL in deionized water)

Serial Dilutions
(Prepare a series of known concentrations)

Dilute

Measure Absorbance
(Record spectra for all dilutions)

Analyze

Spectrophotometer Setup
(Wavelength scan: 200-800 nm, baseline with solvent)

Data Analysis
(Determine λmax, plot Absorbance vs. Concentration)

Calculate Molar Absorptivity (ε)
(ε = slope of the Beer-Lambert plot)

Click to download full resolution via product page

Caption: Workflow for UV-Visible Absorption Spectroscopy.
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Methodology:

Materials:

Acid Red 44 powder

Deionized water (or other appropriate solvent)

Volumetric flasks and pipettes

Quartz cuvettes (1 cm path length)

UV-Visible spectrophotometer

Procedure:

1. Stock Solution Preparation: Accurately weigh a known mass of Acid Red 44 and dissolve

it in a known volume of deionized water to prepare a stock solution of a specific

concentration (e.g., 1 mg/mL).

2. Serial Dilutions: Prepare a series of dilutions from the stock solution with accurately known

concentrations that will yield absorbance values in the linear range of the

spectrophotometer (typically 0.1 to 1.0).

3. Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range of 200-

800 nm. Use a quartz cuvette filled with deionized water as a blank to perform a baseline

correction.

4. Measurement: Record the absorption spectrum for each dilution.

5. Data Analysis:

From the spectrum of a moderately concentrated solution, determine the maximum

absorption wavelength (λmax).

Create a Beer-Lambert plot by graphing the absorbance at λmax versus the

concentration of the dilutions.
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Perform a linear regression on the data points. The slope of the line is the molar

absorptivity (ε) in L mol⁻¹ cm⁻¹.

Fluorescence Spectroscopy
This protocol provides a general method for characterizing the fluorescence properties of a

dye.

Experimental Workflow for Fluorescence Spectroscopy

Prepare Dilute Solution
(Absorbance at excitation λ < 0.1)

Record Emission Spectrum
(Excite at λmax_abs, scan emission wavelengths)

Record Excitation Spectrum
(Set emission at λmax_em, scan excitation wavelengths)

Spectrofluorometer Setup
(Set excitation and emission slit widths)

Quantum Yield Measurement (Optional)
(Compare with a known standard)

Click to download full resolution via product page

Caption: Workflow for Fluorescence Spectroscopy.

Methodology:

Materials:

Acid Red 44

Spectroscopy-grade solvent

Fluorometer cuvettes

Spectrofluorometer

Fluorescence standard (for quantum yield determination, e.g., quinine sulfate)
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Procedure:

1. Sample Preparation: Prepare a dilute solution of Acid Red 44 in the desired solvent. The

concentration should be low enough to avoid inner filter effects (typically, the absorbance

at the excitation wavelength should be less than 0.1).

2. Emission Spectrum:

Set the excitation wavelength to the λmax determined from the UV-Vis absorption

spectrum.

Scan a range of emission wavelengths, starting from ~10 nm above the excitation

wavelength.

The peak of this spectrum is the maximum emission wavelength (λem).

3. Excitation Spectrum:

Set the emission wavelength to the λem determined from the emission spectrum.

Scan a range of excitation wavelengths.

The resulting spectrum should resemble the absorption spectrum.

4. Quantum Yield (Relative Method):

Measure the integrated fluorescence intensity of the sample and a standard with a

known quantum yield under identical experimental conditions (excitation wavelength, slit

widths, solvent).

The quantum yield of the sample (Φx) can be calculated using the following equation:

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²) where:

Φ is the quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength
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n is the refractive index of the solvent

subscripts 'x' and 'st' refer to the sample and the standard, respectively.

Signaling Pathways and Biological Mechanisms
A thorough review of the scientific literature did not reveal any established signaling pathways

or specific molecular mechanisms of action for Acid Red 44 in a biological context. Its primary

use as a histological stain and industrial dye does not typically involve interactions with specific

biological signaling cascades.

Information Flow on Biological Activity

Acid Red 44

Applications
(Histology, Dyeing)

Toxicology Studies
(e.g., Genotoxicity of analogs)

Specific Signaling Pathway Data

Conclusion: No Data Available

Click to download full resolution via product page

Caption: Logical Relationship of Available Biological Information.

Conclusion
This technical guide has summarized the available spectroscopic data for Acid Red 44,

focusing on its UV-Visible absorption properties. While quantitative data for its λmax in aqueous

solution is established, a reliable molar absorptivity value is not consistently reported in the

literature, necessitating experimental determination for quantitative applications. A significant

gap exists in the understanding of its fluorescence properties, as no specific data could be

located. The provided experimental protocols offer a framework for researchers to characterize

the spectroscopic properties of Acid Red 44 and similar dyes. Future research should aim to fill

the gap in fluorescence data to provide a more complete photophysical profile of this

compound. There is currently no evidence to suggest that Acid Red 44 is involved in specific

biological signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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